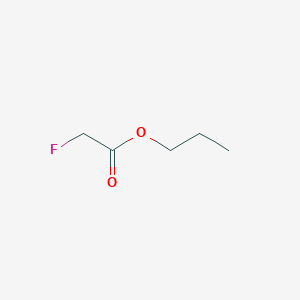
propyl 2-fluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
propyl 2-fluoroacetate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular ester is derived from acetic acid and propanol, with a fluorine atom replacing one of the hydrogen atoms in the acetic acid component.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
propyl 2-fluoroacetate can be synthesized through esterification, a reaction between a carboxylic acid and an alcohol in the presence of an acid catalyst. For this compound, the reaction involves fluoroacetic acid and propanol, typically using concentrated sulfuric acid as the catalyst. The reaction is as follows:
Fluoroacetic acid+PropanolH2SO4Acetic acid, fluoro-, propyl ester+Water
Industrial Production Methods
Industrial production of esters often involves continuous processes where the reactants are fed into a reactor containing the acid catalyst. The reaction mixture is then distilled to separate the ester from the water and unreacted starting materials. The ester is further purified through additional distillation or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions
- propyl 2-fluoroacetate can undergo hydrolysis in the presence of an acid or base, resulting in the formation of fluoroacetic acid and propanol.
Reduction: Reduction reactions can convert the ester into alcohols using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom in the ester can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis uses strong acids like hydrochloric acid, while basic hydrolysis (saponification) uses bases like sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent for esters.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: Fluoroacetic acid and propanol.
Reduction: Propanol and fluoroethanol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
propyl 2-fluoroacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition and metabolic pathways.
Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated compounds with enhanced biological activity.
Industry: Utilized in the production of fragrances, flavorings, and as an intermediate in the synthesis of other chemicals.
Mecanismo De Acción
The mechanism of action of acetic acid, fluoro-, propyl ester involves its interaction with biological molecules. The fluorine atom can enhance the compound’s ability to interact with enzymes and receptors, potentially inhibiting or modifying their activity. This interaction can affect various molecular targets and pathways, leading to changes in metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid, propyl ester: Lacks the fluorine atom, resulting in different chemical properties and biological activity.
Acetic acid, fluoro-, ethyl ester: Similar structure but with an ethyl group instead of a propyl group, leading to variations in reactivity and applications.
Fluoroacetic acid, methyl ester: Another fluorinated ester with different chain length and properties.
Uniqueness
propyl 2-fluoroacetate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, reactivity, and ability to interact with biological targets, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
10117-11-0 |
|---|---|
Fórmula molecular |
C5H9FO2 |
Peso molecular |
120.12 g/mol |
Nombre IUPAC |
propyl 2-fluoroacetate |
InChI |
InChI=1S/C5H9FO2/c1-2-3-8-5(7)4-6/h2-4H2,1H3 |
Clave InChI |
IRWIXUQVVIFUPL-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)CF |
SMILES canónico |
CCCOC(=O)CF |
Key on ui other cas no. |
10117-11-0 |
Sinónimos |
Fluoroacetic acid propyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















